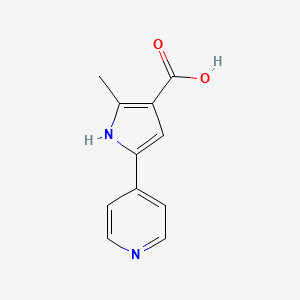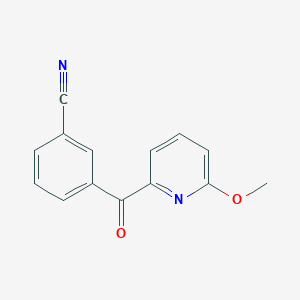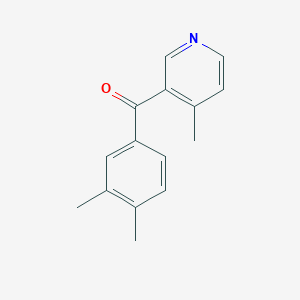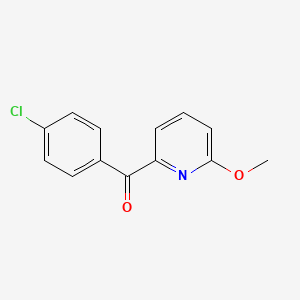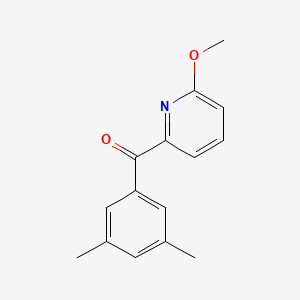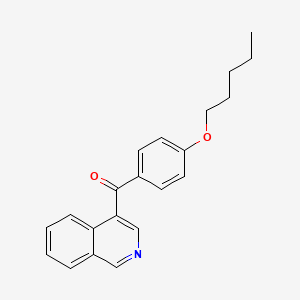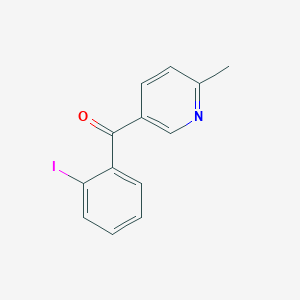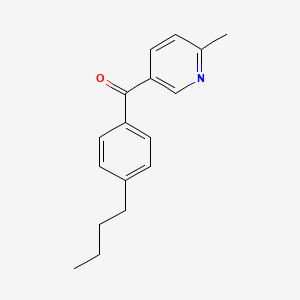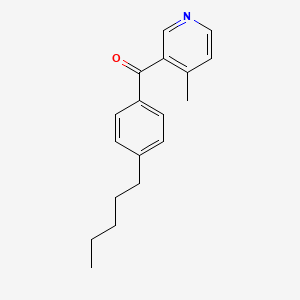
4-Methyl-3-(4-pentylbenzoyl)pyridine
Descripción general
Descripción
4-Methyl-3-(4-pentylbenzoyl)pyridine, also known as MPBP, is a synthetic compound that belongs to the family of pyridine derivatives. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Pyridine-Thiazole Hybrid Molecules: Research has shown that novel pyridine-thiazole hybrid molecules, related to 4-Methyl-3-(4-pentylbenzoyl)pyridine, have significant antiproliferative activity against various types of tumors including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These compounds demonstrated a selective action towards cancer cells, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Chemical Synthesis and Applications
Alkyl Pyridin-3-ylisoxazole Carboxylates
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, closely related to 4-Methyl-3-(4-pentylbenzoyl)pyridine, offers a framework for creating highly functionalized 3-pyridin-3-ylisoxazoles. These compounds are valuable in the development of diverse heterocyclic compounds (Ruano et al., 2005).
Corrosion Inhibition
Aryl pyrazole pyridine derivatives, akin to 4-Methyl-3-(4-pentylbenzoyl)pyridine, have been found to effectively inhibit the corrosion of copper in hydrochloric acid solutions. This indicates their potential application in corrosion prevention (Sudheer & Quraishi, 2015).
Fused Pyridine Derivatives Synthesis
Synthesis of new series of pyridine and fused pyridine derivatives, which are structurally similar to 4-Methyl-3-(4-pentylbenzoyl)pyridine, has been explored for various applications. These derivatives include isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives, highlighting the versatility of pyridine-based compounds (Al-Issa, 2012).
Pharmacological Research
- mGlu5 Receptor Antagonist: A pyridine derivative, similar to 4-Methyl-3-(4-pentylbenzoyl)pyridine, has been identified as a potent and highly selective antagonist of the mGlu5 receptor, showing potential for anxiety treatment (Cosford et al., 2003).
Propiedades
IUPAC Name |
(4-methylpyridin-3-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-13-19-12-11-14(17)2/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYRBPJHZDZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-pentylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



